

Crystal Structure of 5-Amino-7-azaindole: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-7-azaindole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure of **5-Amino-7-azaindole**, a heterocyclic amine of significant interest in medicinal chemistry. Due to the absence of a publicly available crystal structure for **5-Amino-7-azaindole** itself, this document extrapolates likely structural features based on the crystallographic analysis of its derivatives and provides a comprehensive framework for its experimental determination.

Introduction

5-Amino-7-azaindole is a derivative of 7-azaindole, a privileged scaffold in drug discovery.^[1] ^[2]^[3] The 7-azaindole nucleus is a bioisostere of indole and purine systems, and its derivatives are known to exhibit a wide range of biological activities, including kinase inhibition, and antiviral effects.^[1]^[2]^[3] Understanding the three-dimensional structure of **5-Amino-7-azaindole** is crucial for rational drug design and the development of novel therapeutics. While the precise crystal structure of the parent compound is not publicly documented, analysis of its derivatives provides valuable insights into its probable solid-state conformation and intermolecular interactions.

Predicted Crystallographic Data and Molecular Geometry

Based on the analysis of closely related 7-azaindole derivatives, the following crystallographic parameters and molecular features for **5-Amino-7-azaindole** can be anticipated.[4]

Parameter	Predicted Value/Characteristic
Crystal System	Monoclinic or Orthorhombic
Space Group	P2 ₁ /c or Pca2 ₁ (Common for similar heterocyclic compounds)
Unit Cell Dimensions	$a \approx 5-10 \text{ \AA}$, $b \approx 10-15 \text{ \AA}$, $c \approx 15-20 \text{ \AA}$, $\beta \approx 90-105^\circ$
Molecules per Unit Cell (Z)	4 or 8
Key Intermolecular Interactions	N-H···N and N-H···N hydrogen bonds involving the amino group, the pyrrole nitrogen, and the pyridine nitrogen. π - π stacking between the bicyclic rings.
Molecular Conformation	The 7-azaindole ring system is expected to be largely planar.

Experimental Protocols

The determination of the crystal structure of **5-Amino-7-azaindole** would follow a well-established workflow in small molecule X-ray crystallography.[5][6][7][8]

Crystallization

The primary and often most challenging step is the growth of high-quality single crystals.[6][7]

Objective: To obtain single crystals of **5-Amino-7-azaindole** with dimensions of at least 0.1 x 0.1 x 0.1 mm, free of significant defects.[5][7]

Recommended Method: Slow Evaporation

- Solvent Selection: Begin by testing the solubility of **5-Amino-7-azaindole** in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate,

dichloromethane, and toluene). The ideal solvent is one in which the compound is moderately soluble.[9]

- Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
- Filtration: Filter the solution through a syringe filter (0.22 μm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[9]
- Crystal Growth: Cover the vial with a cap that has a small pinhole or is loosely sealed to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment at a constant temperature.
- Monitoring: Monitor the vial periodically for the formation of crystals. This process can take anywhere from a few days to several weeks.

X-ray Diffraction Data Collection

Objective: To obtain a complete and high-resolution diffraction dataset from a single crystal.

- Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

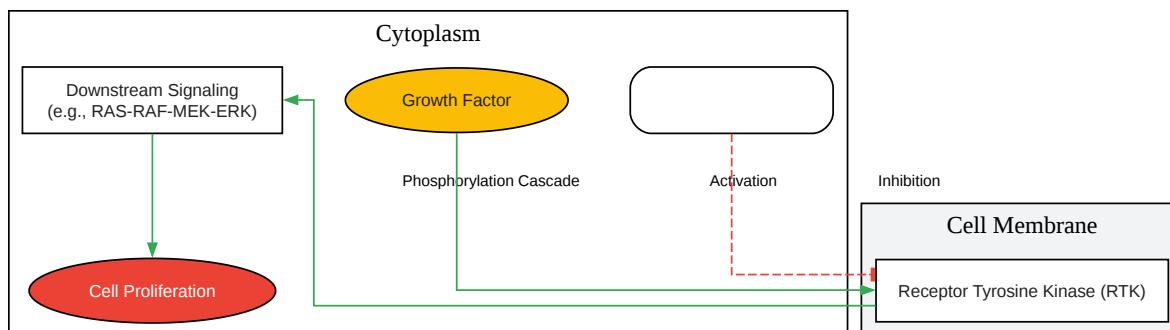
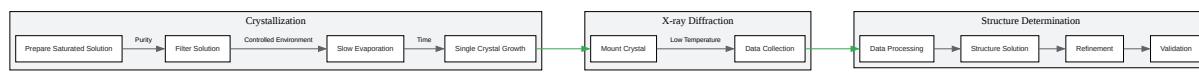
Structure Solution and Refinement

Objective: To determine the atomic positions from the diffraction data and refine the structural model.

- Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.
- Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

- Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
- Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Below is a DOT script representing the experimental workflow for crystal structure determination.



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